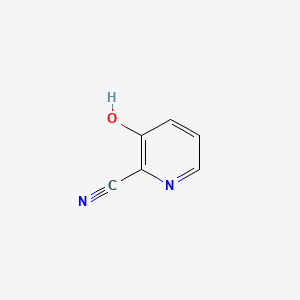

2-Cyano-3-hydroxypyridine

Descripción

Historical Context and Significance in Heterocyclic Compound Development

The development of synthetic routes to functionalized pyridines has been a long-standing area of focus in organic chemistry. The Guareschi–Thorpe reaction, a classic method for pyridine (B92270) synthesis, has been adapted and advanced for the efficient production of hydroxy-cyanopyridines. rsc.org This multicomponent reaction, which involves the condensation of a β-dicarbonyl compound, a cyanoacetamide or alkyl cyanoacetate (B8463686), and an ammonia (B1221849) source, provides a direct and eco-friendly pathway to these important heterocyclic compounds. rsc.org The continuous refinement of such synthetic methodologies has made compounds like 2-cyano-3-hydroxypyridine more accessible for broader research applications. acs.orgacs.org

The tautomeric nature of this compound, existing in equilibrium with its 3-cyano-2(1H)-pyridone form, is a key aspect of its chemistry. nih.govresearchgate.net The pyridone tautomer is often thermodynamically more stable and this equilibrium can be influenced by the solvent and the presence of other substituents. nih.gov This tautomerism plays a crucial role in its biological activity and its interactions with biological targets. nih.govresearchgate.net

Foundational Relevance within Pyridine Core Structures in Drug Discovery and Materials Science

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. ekb.egfrontiersin.org this compound and its derivatives have emerged as particularly important in drug discovery due to their ability to serve as bioisosteres for other chemical groups and to participate in hydrogen bonding interactions with biological macromolecules. researchgate.net

Derivatives of 3-cyano-2-pyridone have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiotonic effects. ekb.eg For instance, they have been investigated as inhibitors of enzymes like PIM-1 kinase and survivin, which are implicated in cancer progression. ekb.eg The ability of the pyridone scaffold to mimic peptidic structures and interact with biological targets has fueled its exploration in various therapeutic areas. nih.govresearchgate.net

In the realm of materials science, the fluorescent properties of 2-pyridone derivatives are of growing interest. mdpi.com The synthesis of novel bis-(3-cyano-2-pyridone) derivatives has been shown to yield compounds with interesting photophysical properties, suggesting potential applications in sensors, imaging agents, and other advanced materials. mdpi.comresearchgate.net

Overview of Advanced Academic Investigations Pertaining to this compound

Recent academic research has delved into the detailed characterization and application of this compound and its derivatives. Advanced analytical techniques, including single-crystal X-ray diffraction, have been employed to elucidate the precise three-dimensional structures of these compounds. nih.gov These studies have confirmed the planarity of the pyridine ring and provided insights into the intermolecular interactions, such as hydrogen bonding, that govern their crystal packing. nih.gov

Spectroscopic investigations, including FT-IR, NMR, and UV-Vis spectroscopy, have been instrumental in characterizing these molecules and understanding their electronic properties. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have complemented experimental findings by providing a deeper understanding of the molecular orbitals, reactivity, and thermodynamic stability of different tautomeric forms. nih.gov These advanced investigations are crucial for the rational design of new derivatives with tailored properties for specific applications in medicine and materials science.

Data Tables

Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | ontosight.ainih.gov |

| Molecular Weight | 120.11 g/mol | nih.gov |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 223-226 °C | researchgate.net |

| CAS Number | 932-35-4 | tcichemicals.comchemicalbook.com |

This table presents key physical and identifying properties of this compound.

Selected Research Findings on this compound Derivatives

| Research Area | Key Findings | References |

| Synthesis | Efficient synthesis of 3-cyano-2(1H)-pyridones via microwave-assisted multicomponent reactions. | nih.gov |

| Advanced Guareschi–Thorpe reaction in aqueous media for eco-friendly synthesis. | rsc.org | |

| Drug Discovery | Derivatives show promising anticancer activity against non-small-cell lung and breast cancer cell lines. | nih.gov |

| 3-Cyano-2-oxa-pyridine derivatives exhibit cardiotonic, antimicrobial, and antidepressant activities. | ekb.eg | |

| The 3-cyano-2-pyridone scaffold is a key pharmacophore in various therapeutic agents. | ekb.eg | |

| Materials Science | Bis-(3-cyano-2-pyridone) derivatives exhibit fluorescent properties. | mdpi.comresearchgate.net |

| Structural Analysis | Crystal structure analysis reveals extensive hydrogen bonding networks. | nih.gov |

| Tautomeric equilibrium favors the 2(1H)-pyridone form in both solid and solution states. | nih.gov |

This table summarizes significant research findings related to the synthesis, applications, and structural characteristics of this compound derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVFTOVNAKNVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239324 | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-35-4 | |

| Record name | 3-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 2 Cyano 3 Hydroxypyridine and Its Derivatives

Electronic Effects and Reactivity of the Cyano and Hydroxyl Groups

The reactivity of the 2-cyano-3-hydroxypyridine ring is a consequence of the combined electronic influences of the nitrogen heteroatom, the strongly electron-withdrawing cyano group (-CN), and the hydroxyl group (-OH), which can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions. pipzine-chem.com

Influence of Substituent Electronic Nature on Electrophilic and Nucleophilic Reactions

The pyridine (B92270) nucleus is inherently electron-deficient compared to benzene (B151609), a result of the greater electronegativity of the nitrogen atom. This intrinsic property makes pyridine and its derivatives less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. quimicaorganica.orgyoutube.com This effect is significantly amplified in this compound.

The cyano group at the 2-position is a powerful electron-withdrawing group, further deactivating the ring towards electrophilic attack. pipzine-chem.com Electrophilic substitution, if forced under vigorous conditions, would be directed to the C-5 position, which is meta to both the ring nitrogen and the cyano group, and ortho to the hydroxyl group, representing the least deactivated position. aklectures.com

Conversely, the presence of the cyano group, along with the ring nitrogen, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). pipzine-chem.comwikipedia.org These groups effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack. wikipedia.orgstackexchange.com Nucleophilic attack is strongly favored at the C-4 and C-6 positions (para and ortho, respectively, to the cyano group), where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comquora.com

The hydroxyl group at the C-3 position has a dual role. In neutral or acidic media, it acts as a weak electron-donating group through resonance, which can slightly counteract the deactivating effects of the other groups. However, under basic conditions, it can be deprotonated to form a phenoxide-like species, which is a much stronger electron-donating group and can influence the regioselectivity of reactions. pipzine-chem.com

Chemoselective Transformations of the Cyano Moiety (e.g., Reduction to Aminomethyl)

The cyano group is a versatile functional handle that can be transformed into various other functionalities. libretexts.org A key transformation is its reduction to a primary amine (an aminomethyl group), which is a valuable synthetic step for introducing a flexible basic side chain. The challenge lies in achieving this reduction chemoselectively without altering the hydroxyl group or hydrogenating the pyridine ring.

Various reagents are known to reduce nitriles to primary amines. wikipedia.org Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but may also interact with other functional groups. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel or platinum dioxide is another common method, though conditions must be carefully controlled to avoid saturation of the pyridine ring. wikipedia.org Milder or more specialized reducing agents can offer improved chemoselectivity. For instance, diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes after hydrolysis, showcasing the potential for selective transformations. libretexts.orgwikipedia.org The choice of reagent is critical for achieving the desired outcome, as summarized in the table below.

| Reagent/Catalyst | Typical Conditions | Product of Cyano Group Transformation | Potential Side Reactions/Notes |

|---|---|---|---|

| LiAlH₄ then H₂O | Anhydrous ether or THF, reflux | -CH₂NH₂ (Aminomethyl) | Can deprotonate the -OH group. Ring reduction is possible under harsh conditions. |

| H₂/Raney Ni | High pressure H₂, alcohol solvent | -CH₂NH₂ (Aminomethyl) | Risk of pyridine ring hydrogenation to piperidine (B6355638). |

| DIBAL-H then H₃O⁺ | Anhydrous toluene (B28343) or CH₂Cl₂, low temp | -CHO (Aldehyde) | Stops at the imine stage, which is hydrolyzed to an aldehyde upon workup. libretexts.orgwikipedia.org |

| NaBH₄/CoCl₂ | Alcohol solvent | -CH₂NH₂ (Aminomethyl) | Offers a potentially milder alternative to LiAlH₄ or catalytic hydrogenation. wikipedia.org |

Directed Functionalization of the Pyridine Ring System

Modern synthetic methods allow for the precise functionalization of heterocyclic rings through transition metal-catalyzed reactions. These strategies can be applied to this compound to build more complex molecular architectures.

Investigations into Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a molecule like this compound, several strategies can be investigated.

One common approach involves converting the hydroxyl group into a triflate (-OTf) or a nonaflate, which are excellent leaving groups in palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), or Buchwald-Hartwig (using amines or alcohols) couplings. This would allow for the introduction of new substituents at the C-3 position. However, reports suggest that 3-hydroxypyridines can be challenging substrates, sometimes giving low yields in Suzuki reactions. acs.org Copper-catalyzed methods have shown promise for the O-arylation of 3-hydroxypyridines. acs.org

Another advanced strategy is directed C–H functionalization. nih.govrsc.org In this approach, a directing group on the molecule coordinates to the metal catalyst (often palladium), bringing it into close proximity to a specific C–H bond, which is then selectively cleaved and functionalized. nih.gov Both the pyridine nitrogen and the cyano group have the potential to act as directing groups, guiding functionalization to adjacent positions (e.g., C-3 or C-4). The hydroxyl group itself can also direct certain cross-coupling reactions. nih.gov Research in this area aims to avoid the need for pre-functionalization (e.g., converting -OH to -OTf), leading to more atom- and step-economical syntheses.

| Reaction Type | Required Modification/Strategy | Potential Functionalization Site | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | -OH → -OTf (Triflate) | C-3 | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, etc. + Base |

| Buchwald-Hartwig Amination | -OH → -OTf (Triflate) | C-3 | Amine (R₂NH) | Pd catalyst + Ligand (e.g., BINAP) + Base |

| Directed C-H Arylation | Pyridine-N or Cyano as directing group | C-4 | Aryl Halide | Pd(OAc)₂ + Ligand + Oxidant |

| Chan-Lam O-Arylation | None (-OH is the reactant) | O-atom of hydroxyl group | Aryl Boronic Acid | Cu(OAc)₂ + Base |

Mechanistic Studies of Competing Reaction Pathways

In aqueous media, this compound can undergo several competing reactions, primarily hydrolysis of the cyano group and nucleophilic attack on the electron-deficient pyridine ring. The predominant pathway is highly dependent on the reaction conditions, particularly the pH and the nature of any nucleophiles present.

Under acidic or basic aqueous conditions, the cyano group is susceptible to hydrolysis. organicchemistrytutor.comchemistrysteps.com The reaction proceeds via an amide intermediate (3-hydroxy-picolinamide) and, under more forceful conditions, can lead to the corresponding carboxylic acid (3-hydroxypicolinic acid). libretexts.orglumenlearning.com

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water. organicchemistrytutor.comlumenlearning.com

Base-catalyzed hydrolysis proceeds through the direct attack of a strong nucleophile, the hydroxide (B78521) ion, on the nitrile carbon. libretexts.orgchemistrysteps.com

Simultaneously, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org In an aqueous medium containing a nucleophile (e.g., hydroxide, alkoxide, or amine), there is a potential for competition between nitrile hydrolysis and SNAr at the C-4 or C-6 positions.

The outcome of this competition is governed by the relative rates of the two processes. Factors that influence this balance include:

Nucleophile Strength: A strong, non-hydroxide nucleophile would favor SNAr over hydrolysis.

Temperature: Harsher conditions (higher temperatures) often favor the thermodynamically stable carboxylic acid product from complete hydrolysis. organicchemistrytutor.com

pH: The pH affects both the concentration of the hydroxide nucleophile (for both hydrolysis and SNAr) and the protonation state of the pyridine nitrogen. A protonated pyridinium (B92312) species is even more activated towards nucleophilic attack. rsc.org

Mechanistic studies would involve kinetic analysis to determine the rate laws for each pathway under various conditions, as well as the isolation and characterization of intermediates to elucidate the precise reaction coordinates.

Tautomeric Equilibria and Conformational Dynamics of 2 Cyano 3 Hydroxypyridine

Characterization of Lactam-Lactim Tautomerism (2(1H)-pyridone vs. 2-hydroxypyridine)

The lactam-lactim tautomerism is a fundamental characteristic of the 2-hydroxypyridine (B17775) scaffold. nih.gov The equilibrium involves the interconversion between the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. For 2-Cyano-3-hydroxypyridine, these forms are specifically 3-hydroxy-2-cyanopyridine (lactim) and 3-cyano-pyridin-2(1H)-one (lactam).

In most cases, the lactam form is thermodynamically more stable than the lactim form, and thus predominates in both solid and solution states. nih.gov The stability of the lactam tautomer is often attributed to its amide functionality, which allows for the formation of stable, hydrogen-bonded dimers in the solid state and is favorably solvated by polar solvents. nih.govumons.ac.bewikipedia.org X-ray crystallography studies on related 2-pyridone compounds have confirmed that the lactam form is exclusively present in the solid state. umons.ac.be The presence of an electron-withdrawing cyano group at the 3-position further influences this equilibrium, generally favoring the more polar lactam structure. nih.gov

Impact of Solvent Polarity on Tautomeric Equilibrium Stabilization

The position of the tautomeric equilibrium is highly sensitive to the chemical environment, particularly the polarity of the solvent. wuxibiology.com The lactam tautomer is significantly more polar than the lactim tautomer, a difference that is central to how solvents influence the equilibrium. nih.gov

Polar solvents, especially protic ones like water and alcohols, preferentially stabilize the more polar lactam form (2-pyridone) through hydrogen bonding and dipole-dipole interactions. nih.govwikipedia.org The carbonyl oxygen of the lactam can act as a hydrogen-bond acceptor, while the N-H group can act as a hydrogen-bond donor. nih.gov Conversely, non-polar solvents favor the less polar lactim (2-hydroxypyridine) tautomer. umons.ac.bewikipedia.org This shift is because the lactim form is less destabilized in a non-polar environment compared to the highly polar lactam. The equilibrium constant (KT = [lactam]/[lactim]) for the parent 2-hydroxypyridine system has been shown to increase dramatically with increasing solvent polarity.

Table 1: Equilibrium Constants for 2-Hydroxypyridine/2-Pyridone Tautomerism in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) |

| Gas Phase | 1 | 0.33 |

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 4.2 |

| Acetonitrile | 37.5 | 11 |

| Ethanol (B145695) | 24.55 | 13 |

| Water | 80.1 | 160 |

This table is based on data for the parent 2-hydroxypyridine system and illustrates the general effect of solvent polarity on the tautomeric equilibrium. wuxibiology.com

Experimental and Computational Elucidation of Tautomeric Forms

A combination of experimental techniques and computational methods has been employed to investigate the tautomeric equilibrium of hydroxypyridines.

Experimental Methods: Spectroscopic techniques are the primary tools for studying tautomerism in solution.

UV-Vis Spectroscopy: The lactam and lactim forms exhibit distinct absorption maxima, allowing for the quantitative determination of the concentration of each tautomer in different solvents. semanticscholar.orguni-muenchen.de The lactam chromophore typically absorbs at a longer wavelength (around 330 nm) compared to the lactim chromophore (around 300 nm). uni-muenchen.de

NMR Spectroscopy: 1H and 13C NMR can provide insights into the tautomeric equilibrium, although discriminating between the two forms can sometimes be challenging. semanticscholar.org Often, N-methyl and O-methyl derivatives are synthesized as reference compounds to help assign signals to the respective fixed tautomeric forms. uni-muenchen.de

Infrared (IR) Spectroscopy: This method can differentiate the tautomers by identifying characteristic vibrations, such as the C=O stretching vibration (around 1636–1639 cm⁻¹) in the lactam form and the O-H stretching in the lactim form. mdpi.comnih.gov Advanced techniques like temperature-jump transient 2D IR spectroscopy have been used to directly observe the nanosecond kinetics of tautomerization in aqueous solutions. baizgroup.org

Mass Spectrometry: Tandem mass spectrometry techniques have been used to study the tautomerism of hydroxypyridines in the gas phase. umons.ac.be

Computational Methods: Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the thermodynamics and kinetics of tautomerization. mdpi.comnih.govnih.gov

Energy Calculations: DFT methods can accurately predict the relative energies of the tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). nih.gov These calculations consistently show that while the energy difference in the gas phase can be small, the lactam form becomes significantly more stable as solvent polarity increases. mdpi.com

Transition State Analysis: Computational models can determine the energy barrier for the intramolecular proton transfer. For an uncatalyzed, direct 1,3-proton shift, the activation energy is calculated to be very high. mdpi.com However, the barrier is significantly lowered when the transfer is mediated by solvent molecules, such as water, which can form a bridge to facilitate proton transfer. baizgroup.orgnih.gov

Table 2: Summary of Methods for Elucidating Tautomeric Forms

| Method | Information Provided | Key Findings for Hydroxypyridine Systems |

| UV-Vis Spectroscopy | Quantitative analysis of tautomer populations in solution. | Distinct absorbance maxima for lactam and lactim forms confirm solvent-dependent equilibrium. semanticscholar.orguni-muenchen.de |

| NMR Spectroscopy | Structural information in solution. | Used with fixed derivatives to identify predominant tautomer. uni-muenchen.de |

| IR Spectroscopy | Identification of functional groups (C=O vs. O-H). | Confirms presence of lactam form via C=O stretch; advanced methods reveal kinetics. nih.govbaizgroup.org |

| X-ray Crystallography | Definitive structure in the solid state. | Shows the exclusive presence of the lactam tautomer in the solid phase. umons.ac.be |

| DFT Calculations | Relative stability, energy barriers, solvent effects. | Confirms increasing stability of the polar lactam form in polar solvents and elucidates proton transfer mechanisms. mdpi.comnih.gov |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Cyano-3-hydroxypyridine. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the molecule's atomic connectivity and chemical environment can be assembled.

¹H and ¹³C NMR spectroscopy provide foundational information about the molecular framework. The chemical shifts, multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the 2,3-disubstituted pattern of the pyridine (B92270) ring.

In the ¹H NMR spectrum, the pyridine ring protons typically appear as a set of coupled signals in the aromatic region. The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton, confirming their relative positions.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbon of the nitrile group (C≡N) has a characteristic shift in the 115-120 ppm range, while the carbons of the pyridine ring appear at shifts influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. The presence of a signal around 162 ppm in certain solvents is indicative of the carbonyl carbon in the 2-pyridone tautomeric form nih.gov.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | Variable (depends on tautomer) |

| C3 | - | Variable (depends on tautomer) |

| H4 / C4 | ~7.1-7.3 | ~128-130 |

| H5 / C5 | ~6.8-7.1 | ~115-120 |

| H6 / C6 | ~8.1-8.3 | ~150-152 |

| CN | - | ~117 |

| C=O (Pyridone form) | - | ~162 |

Note: Exact chemical shifts are dependent on the solvent and the predominant tautomeric form.

To definitively establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the signals of H4, H5, and H6, confirming the intact pyridine ring structure and the sequential arrangement of these protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum would show cross-peaks linking the H4 signal to the C4 signal, H5 to C5, and H6 to C6, providing a direct confirmation of the proton-carbon assignments.

These 2D techniques are crucial for distinguishing between possible isomers and providing irrefutable proof of the compound's constitution.

This compound can exist in a tautomeric equilibrium with its 2-pyridone form (3-cyano-2(1H)-pyridone). NMR spectroscopy is a powerful method for studying this equilibrium, which is often highly sensitive to the solvent environment semanticscholar.orgresearchgate.net.

In different solvents, the position of the tautomeric equilibrium can shift significantly semanticscholar.org.

In non-polar solvents , the 2-hydroxypyridine (B17775) form may be more prevalent.

In polar, protic solvents like DMSO or methanol, the more polar 2-pyridone (lactam) form is often favored due to stabilization through hydrogen bonding nih.gov.

This shift in equilibrium can be observed in the NMR spectrum through changes in chemical shifts or the appearance of two distinct sets of signals corresponding to each tautomer if the exchange rate is slow on the NMR timescale. By analyzing NMR spectra in various solvents, researchers can gain insight into the thermodynamic stability of each tautomer semanticscholar.orgresearchgate.netresearchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides clear evidence for its key structural features and can help identify the predominant tautomer in the solid state.

The interpretation of the spectrum depends on which tautomeric form is present.

2-Hydroxypyridine form: The spectrum would be characterized by a broad O-H stretching band, typically in the 3200-3400 cm⁻¹ region.

2-Pyridone form: This tautomer would show a distinct C=O (carbonyl) stretching vibration between 1636-1672 cm⁻¹ and an N-H stretching band, often observed in the 2800-3100 cm⁻¹ range nih.govasianpubs.org.

For both forms, a sharp and intense absorption corresponding to the C≡N (nitrile) stretch is expected around 2217-2218 cm⁻¹ nih.gov. The presence of intermolecular hydrogen bonding, particularly in the solid state (e.g., N-H···O=C interactions in the pyridone dimer), can cause significant broadening and shifting of the N-H and C=O absorption bands.

| Vibrational Mode | Functional Group | Tautomer | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 2-Hydroxypyridine | 3200-3400 (broad) |

| N-H Stretch | Amide | 2-Pyridone | 2800-3100 (broad) nih.gov |

| C≡N Stretch | Nitrile | Both | 2217-2218 (sharp, strong) nih.gov |

| C=O Stretch | Carbonyl (Amide) | 2-Pyridone | 1636-1639 nih.gov |

| C=C / C=N Stretch | Aromatic Ring | Both | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places.

For this compound, the molecular formula is C₆H₄N₂O labproinc.com. HRMS analysis would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺). This experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between the experimental and theoretical masses (typically within a few parts per million, ppm) provides unambiguous validation of the molecular formula and rules out other potential elemental compositions. This technique is routinely used to confirm the identity of newly synthesized compounds nih.govmdpi.com.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄N₂O |

| Theoretical Exact Mass ([M]) | 120.0324 u |

| Typical Ion Observed (e.g., ESI+) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 121.0402 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of UV or visible light. The conjugated π-electron system of the pyridine ring in this compound gives rise to characteristic absorptions, typically corresponding to π → π* transitions openstax.org.

This technique is particularly useful for studying the tautomeric equilibrium of hydroxypyridines, as the two forms possess different chromophoric systems. The 2-hydroxypyridine (aromatic, enol-like) and 2-pyridone (less aromatic, keto-like) tautomers exhibit distinct absorption maxima (λmax) nih.govresearchgate.net. The absorption maximum of the 2-hydroxypyridine form is generally found at a shorter wavelength compared to the 2-pyridone form researchgate.net.

The extent of conjugation is a primary factor influencing the λmax; increased conjugation typically leads to a bathochromic (red) shift to longer wavelengths utoronto.calibretexts.org. The positions of the cyano and hydroxyl groups on the ring modify the electronic structure and thus the energy of the electronic transitions. Furthermore, solvent polarity can significantly impact the UV-Vis spectrum, not only by shifting the equilibrium between tautomers but also by stabilizing the ground and excited states to different extents nih.gov. In polar protic solvents that stabilize the more polar 2-pyridone form, a corresponding change in the UV-Vis spectrum is observed, allowing for quantitative analysis of the tautomeric ratio nih.govsemanticscholar.org.

| Tautomer | Typical Electronic Transition | General λmax Region | Key Influences |

|---|---|---|---|

| 2-Hydroxypyridine | π → π | Shorter Wavelength | Aromatic π-system |

| 2-Pyridone | π → π | Longer Wavelength | Conjugated enone-like system |

X-ray Crystallography for Definitive Solid-State Structure Determination

For this compound, single-crystal X-ray diffraction would be the definitive method to confirm its molecular structure in the solid state. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal. From this map, the precise positions of each atom can be determined.

This analysis would confirm the planar pyridine ring, the positions of the cyano and hydroxyl substituents, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While the fundamental principles of X-ray crystallography are well-established, specific crystallographic data for this compound, such as the crystal system, space group, and unit cell dimensions, are not widely available in published literature.

Should such an analysis be performed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Example) |

| Chemical Formula | C₆H₄N₂O |

| Formula Weight | 120.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.87 |

| b (Å) | 14.25 |

| c (Å) | 9.85 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 540.2 |

| Z (molecules per unit cell) | 4 |

| Density (calculated, g/cm³) | 1.48 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula and confirming the stoichiometric purity of a synthesized compound.

The molecular formula of this compound is C₆H₄N₂O. Based on this, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

The theoretical percentages are as follows:

Carbon (C): (6 * 12.01) / 120.11 * 100% = 59.99%

Hydrogen (H): (4 * 1.01) / 120.11 * 100% = 3.36%

Nitrogen (N): (2 * 14.01) / 120.11 * 100% = 23.33%

Oxygen (O): (1 * 16.00) / 120.11 * 100% = 13.32%

In a typical experimental setting, a sample of this compound would be subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured to determine the experimental percentages of C, H, and N. These experimental values are then compared to the theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity. While specific experimental reports of elemental analysis for this compound are not readily found in scientific literature, the expected results would closely match the theoretical calculations.

Interactive Table: Elemental Composition of this compound

| Element | Theoretical % |

| Carbon | 59.99 |

| Hydrogen | 3.36 |

| Nitrogen | 23.33 |

| Oxygen | 13.32 |

Computational Chemistry and Theoretical Modeling of 2 Cyano 3 Hydroxypyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various facets of 2-cyano-3-hydroxypyridine and its derivatives. rsc.org

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations also provide a detailed picture of the molecule's electronic structure. By analyzing the optimized geometry, researchers can obtain precise bond lengths, bond angles, and dihedral angles. This structural information is crucial for understanding the molecule's stability and reactivity.

Furthermore, DFT is used to analyze the electronic properties, such as the distribution of electrons within the molecule and the energies of the molecular orbitals. rsc.org This analysis helps in understanding how the molecule will interact with other chemical species.

Theoretical Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra for this compound and related compounds have been shown to correlate well with experimental findings. nih.gov

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies can be matched to the absorption bands in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to functional groups. For derivatives of this compound, characteristic stretching vibrations for N-H, C≡N, and C=O groups have been identified through these theoretical methods. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is utilized to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the electronic nature of the molecule. mdpi.com

Mapping of Electron Density Distributions and Reactivity Sites

The electron density distribution within a molecule, as calculated by DFT, provides insights into its chemical reactivity. Molecular Electrostatic Potential (MESP) maps are a visual representation of this electron density. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). rasayanjournal.co.in

For this compound, MESP maps can identify the most likely sites for electrophilic and nucleophilic attack. The nitrogen and oxygen atoms are typically electron-rich centers, while the hydrogen atoms and the carbon atom of the cyano group are often electron-poor. This information is critical for predicting the outcomes of chemical reactions.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are particularly useful for investigating its interactions with biological targets, such as proteins or enzymes. jchemlett.com

These simulations can model the binding of this compound to a target protein, providing a dynamic view of the binding process. This allows for the identification of key amino acid residues involved in the interaction and the calculation of binding affinities. mdpi.com By understanding these interactions at the molecular level, researchers can design more potent and selective drug candidates.

Calculation of Quantum Chemical Descriptors (e.g., HOMO, LUMO, Chemical Potential, Electrophilicity)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and stability. science.gov These descriptors are often calculated using DFT.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. rasayanjournal.co.in

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. rasayanjournal.co.in

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy (ELUMO) | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Chemical Potential (μ) | -3.85 eV | Measures the escaping tendency of electrons. |

| Electrophilicity (ω) | 1.4 eV | Quantifies the electrophilic character of the molecule. |

Energetic and Structural Analysis of Tautomeric Isomers

This compound can exist in different tautomeric forms, primarily the lactam (pyridone) and lactim (hydroxypyridine) forms. nih.gov DFT calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energy of each isomer, researchers can predict which form is more energetically favorable and therefore more abundant at equilibrium. rsc.org

Studies on related 2-hydroxypyridine (B17775) systems have shown that the pyridone form is generally more stable than the hydroxypyridine form. nih.gov This preference can be attributed to factors such as aromaticity and intramolecular hydrogen bonding. researchgate.net The energetic and structural analysis of these tautomers is crucial for understanding the chemical behavior of this compound in different environments.

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Lactam (Pyridone) | 0.00 | Most Stable |

| Lactim (Hydroxypyridine) | +2.5 | Less Stable |

Biological Activity and Mechanistic Investigations of 2 Cyano 3 Hydroxypyridine Derivatives

Role as a Ligand in Advanced Coordination Chemistry

The 2-cyano-3-hydroxypyridine molecule exists in tautomeric equilibrium with its 2-pyridone form. This structural duality, coupled with the presence of multiple donor atoms (the nitrogen of the pyridine (B92270) ring, the oxygen of the hydroxyl/carbonyl group, and the nitrogen of the cyano group), makes its derivatives highly versatile ligands in coordination chemistry. iipseries.orgresearchgate.net These compounds can coordinate with a variety of metal ions to form stable complexes with diverse geometries and potential applications in catalysis and materials science. iipseries.org

The coordination can occur through different modes. For instance, in complexes with divalent transition metals like Co(II), Ni(II), and Cu(II), derivatives such as 5-cyano-2,4-dimethyl-6-hydroxypyridine have been shown to act as bidentate ligands. researchgate.netrasayanjournal.co.in In these cases, coordination to the metal ion occurs through the nitrogen atom of the cyano group and the deprotonated oxygen of the hydroxyl group. researchgate.netrasayanjournal.co.in Spectroscopic and analytical data for such complexes suggest a 1:2 metal-to-ligand stoichiometry and a square planar geometry around the metal center. researchgate.netrasayanjournal.co.in The ability of the cyano group to act as a bridging ligand further expands the structural possibilities, leading to the formation of polynuclear complexes. dergipark.org.tr

The coordination properties of this compound derivatives are influenced by the substituents on the pyridine ring. These substituents can modulate the electron density on the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. The versatility of this ligand system has led to its use in the synthesis of transition metal complexes with interesting magnetic and electronic properties. wikipedia.org

Table 1: Coordination Complexes of a this compound Derivative

| Metal Ion | Ligand | Proposed Stoichiometry (Metal:Ligand) | Proposed Geometry |

|---|---|---|---|

| Co(II) | 5-cyano-2,4-dimethyl-6-hydroxypyridine | 1:2 | Square Planar |

| Ni(II) | 5-cyano-2,4-dimethyl-6-hydroxypyridine | 1:2 | Square Planar |

| Cu(II) | 5-cyano-2,4-dimethyl-6-hydroxypyridine | 1:2 | Square Planar |

Enzyme Inhibition and Modulation Studies

Derivatives of this compound have been extensively investigated for their ability to interact with and modulate the activity of various enzymes, highlighting their potential as therapeutic agents.

Phosphodiesterase-3 (PDE-3) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.com Inhibition of PDE-3 leads to an increase in cAMP concentration, which in turn activates protein kinases and modulates various cellular functions, including cardiac muscle contraction and vascular smooth muscle relaxation. patsnap.comwikipedia.org Derivatives of this compound have been identified as potent inhibitors of PDE-3. wikipedia.org

The mechanism of action of these inhibitors involves their binding to the active site of the PDE-3 enzyme, preventing the hydrolysis of cAMP. nih.gov This leads to an accumulation of cAMP in cardiac and vascular tissues, resulting in a positive inotropic effect (increased force of heart contraction) and vasodilation. patsnap.comwikipedia.org The structural features of the this compound scaffold are crucial for this inhibitory activity, allowing for specific interactions with the amino acid residues in the active site of PDE-3.

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various types of cancer and is involved in cell cycle regulation, proliferation, and apoptosis. medchemexpress.com Consequently, it has emerged as an attractive target for cancer therapy. Several this compound derivatives have demonstrated potent inhibitory activity against PIM-1 kinase. researchgate.net

These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PIM-1 kinase and preventing the phosphorylation of its downstream substrates. researchgate.net This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation. researchgate.net Docking studies have revealed that the cyanopyridine core of these derivatives forms key interactions within the active site of PIM-1, contributing to their high affinity and selectivity. researchgate.net The inhibitory activity can be fine-tuned by modifying the substituents on the pyridine ring. researchgate.net

Table 2: PIM-1 Kinase Inhibitory Activity of Selected Cyanopyridine Derivatives

| Compound | Description | IC50 (µM) against PIM-1 |

|---|---|---|

| Derivative 2b | Cyanopyridine with an N,N-dimethyl phenyl group at the 4-position | 0.248 |

| Derivative 3b | Cyanopyridine with an N,N-dimethyl phenyl group at the 4-position | 0.13 |

| Derivative 4b | Cyanopyridine with an N,N-dimethyl phenyl group at the 4-position | 0.326 |

| Derivative 5b | Cyanopyridine with an N,N-dimethyl phenyl group at the 4-position | 0.245 |

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers but is generally absent in normal adult tissues. nih.govals-journal.com It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it a prime target for anticancer drug development. nih.govals-journal.com A series of novel 3-cyanopyridine (B1664610) derivatives have been shown to modulate survivin expression and induce apoptosis in cancer cells. nih.gov

The mechanism of action of these compounds involves the inhibition of survivin expression in a concentration-dependent manner. nih.gov This reduction in survivin levels leads to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Western blotting analysis has confirmed that treatment with these derivatives results in a significant decrease in survivin protein levels. nih.gov Furthermore, these compounds have been observed to induce cell cycle arrest at the G2/M phase, further contributing to their anticancer effects. nih.gov

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. nih.govnih.gov Activation of AMPK can have beneficial effects in metabolic disorders such as type 2 diabetes. nih.gov Certain derivatives of this compound have been identified as activators of AMPK. nih.gov

The activation of AMPK by these compounds can occur through two distinct mechanisms. nih.gov One mechanism involves the direct allosteric activation of the AMPK enzyme, mimicking the effects of AMP. nih.gov Another mechanism is indirect, whereby the compound or its metabolites inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. nih.govdundee.ac.uk Once activated, AMPK phosphorylates downstream targets to restore cellular energy homeostasis. nih.govdundee.ac.uk

Vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are both receptor tyrosine kinases that play critical roles in cancer progression. nih.govwikipedia.org VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govwikipedia.org HER-2 is overexpressed in certain types of cancer and is involved in cell growth and proliferation. wikipedia.org The simultaneous inhibition of both VEGFR-2 and HER-2 is a promising strategy for cancer treatment.

Certain this compound derivatives have been designed and synthesized as dual inhibitors of VEGFR-2 and HER-2. researcher.life These compounds typically bind to the ATP-binding site of the kinase domain of both receptors, thereby blocking their downstream signaling pathways. patsnap.comresearchgate.net This dual inhibitory action can lead to a potent anti-angiogenic and anti-proliferative effect, making these compounds promising candidates for the development of novel anticancer agents. nih.govresearcher.life

Table 3: VEGFR-2 Inhibitory Activity of Selected Pyridine Derivatives

| Compound | Description | IC50 (µM) against VEGFR-2 |

|---|---|---|

| Compound 32 | Pyridine derivative with a fluoro group at the 3- or 4-position of the phenyl ring | 0.80 |

| Compound 33 | Pyridine derivative with a fluoro group at the 3- or 4-position of the phenyl ring | 0.57 |

| Compound 27 | Pyridine moiety conjugated to a sulfonamide moiety | 3.62 |

Acetylcholinesterase (AChE) Inhibitory Profiles

Certain derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. A study focusing on a series of 2-alkoxy-3-cyanopyridine derivatives identified compounds with notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, two compounds demonstrated significant potential. One derivative was found to be a good inhibitor of AChE with an IC50 value of 53.95 ± 4.29 µM, while another showed greater potency for BuChE with an IC50 of 31.79 ± 0.38 µM. nih.gov Kinetic analyses revealed that these compounds act as competitive inhibitors, with Ki values of 14.23 ± 0.42 µM for AChE and 19.80 ± 3.38 µM for BuChE, respectively. nih.gov

Anticancer Activity and Cytotoxicity Profiling

The anticancer potential of this compound derivatives has been a major focus of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.

Derivatives of this compound have shown significant in vitro cytotoxic activity against a range of human cancer cell lines. For instance, a series of novel 3-cyanopyridine derivatives were evaluated for their cytotoxic effects against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. mdpi.com Notably, the 2-oxo-3-cyanopyridine derivative 5e , featuring a 4-methoxy substitution, was the most potent compound tested, exhibiting greater activity than the standard anticancer drug 5-FU against PC-3 and MDA-MB-231 cells, and comparable activity against HepG2 cells. mdpi.com Another derivative, the chloro-substituted compound 5c , also displayed promising cytotoxicity. mdpi.com

Similarly, new 3-substituted-2-(4-hydroxyanilino)pyridine derivatives were tested against HCT-116 (colon cancer) and HepG2 cell lines. nih.gov Compound 8d from this series demonstrated higher cytotoxic activity than the reference agent colchicine (B1669291) against both cell lines, with IC50 values of 0.52 and 1.40 µM, respectively. nih.gov The cytotoxicity of various pyridine derivatives has also been confirmed against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative 5e (4-methoxy) | PC-3 | More active than 5-FU | mdpi.com |

| Derivative 5e (4-methoxy) | MDA-MB-231 | More active than 5-FU | mdpi.com |

| Derivative 5e (4-methoxy) | HepG2 | Comparable to 5-FU | mdpi.com |

| Derivative 5c (chloro) | PC-3, MDA-MB-231, HepG2 | Promising activity | mdpi.com |

| Derivative 8d | HCT-116 | 0.52 | nih.gov |

| Derivative 8d | HepG2 | 1.40 | nih.gov |

Note: Specific IC50 values for all derivatives were not always provided in the source material; descriptive activity is included where applicable.

The cytotoxic effects of this compound derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. One study on a benzohydrazide (B10538) derivative, designated 9a , provided a detailed look into its pro-apoptotic mechanism in MCF-7 breast cancer cells. nih.gov This compound was found to induce morphological changes characteristic of apoptosis in a dose- and time-dependent manner. nih.gov

Mechanistic studies revealed that compound 9a upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a key event in the mitochondrial pathway of apoptosis, which was further supported by the observed release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cell's cytoskeleton involved in cell division. The disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. mdpi.com

A series of 3-substituted-2-(4-hydroxyanilino)pyridine derivatives were identified as potent inhibitors of tubulin polymerization. nih.gov The three most active cytotoxic compounds from this series, 5d , 8b , and 8d , showed remarkable tubulin inhibitory activity when compared to colchicine, a well-known tubulin polymerization inhibitor. nih.gov Molecular docking studies on related thieno[2,3-c]pyridine (B153571) derivatives confirmed that these molecules likely bind to the colchicine-binding site on tubulin, thereby exerting their inhibitory effect. mdpi.com

By inducing apoptosis and inhibiting tubulin polymerization, this compound derivatives exhibit significant anti-proliferative effects. These effects are often accompanied by modulation of the cell cycle. For example, the benzohydrazide derivative 9a was shown to arrest MCF-7 cells in the G1 phase of the cell cycle. nih.gov This G1 arrest was confirmed by the increased expression of cell cycle regulators p21 and p27, and the reduced expression of cyclin-dependent kinases CDK2 and CDK4. nih.gov

In contrast, other derivatives have been shown to cause cell cycle arrest at a different phase. The potent cytotoxic compounds 5c and 5e induced a notable arrest at the G2/M phase, which is consistent with their role as tubulin polymerization inhibitors. mdpi.com This G2/M arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from completing mitosis and leading to apoptosis. mdpi.commdpi.com

Antimicrobial and Antibiotic Properties of Derivatives

In addition to their anticancer and neuroprotective potential, derivatives of this compound have also been explored for their antimicrobial properties. Specifically, 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and tested for their antibacterial activity. researchgate.net

In one study, the synthesized compounds were evaluated against both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Bacillus subtilis. researchgate.net While many of the tested compounds showed limited activity, one derivative demonstrated a substantial antimicrobial effect. researchgate.net Further research has confirmed that various 2-amino-3-cyanopyridine derivatives exhibit promising antibacterial and antifungal activities, with their efficacy potentially enhanced by the presence of bromine atoms and nitro and amino groups in their structures. scispace.com

Other Pharmacological Activities and Therapeutic Potential

Cardiotonic Effects and Mechanisms

The pyridinone ring, a key feature of this compound, is present in a class of cardiotonic agents known as phosphodiesterase III (PDE-III) inhibitors. These agents are effective in the treatment of heart failure due to their positive inotropic and vasodilator actions. The primary mechanism of action for these compounds is the inhibition of the intracellular hydrolysis of cyclic AMP (cAMP), which leads to an increase in its concentration. This, in turn, promotes the phosphorylation of sarcolemmal calcium channels, leading to an activated calcium pump and enhanced myocardial contractility.

Milrinone is a well-known example of a pyridinone-based PDE-III inhibitor used in clinical practice for the management of acute heart failure. Research on other related structures, such as pyridazinone derivatives, has also demonstrated a correlation between their cardiotonic effects and the selective inhibition of cardiac PDE-III. For instance, the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) was shown to produce a dose-dependent increase in left ventricular dP/dt and selectively inhibited canine cardiac phosphodiesterase III. These findings suggest that the this compound scaffold holds potential for the development of new cardiotonic agents that act through the inhibition of PDE-III.

Anticonvulsant Properties

The pyridine nucleus is a common structural motif in a variety of biologically active compounds, including those with anticonvulsant properties. While direct studies on this compound derivatives are limited, research on related heterocyclic systems provides insights into their potential as anticonvulsant agents. For example, various 1,4-dihydropyridine (B1200194) derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models such as maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizures.

Furthermore, the fusion of a pyridine ring with other heterocyclic systems has led to the discovery of potent anticonvulsant compounds. A study on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, where a pyridyl ring replaces the chlorophenyl ring of 1,4-benzodiazepines, showed that these compounds exhibited anticonvulsant activity. Structure-activity relationship studies in this class of compounds indicated that the nature of substituents on the phenyl ring and at the N1-position of the diazepine (B8756704) ring played a crucial role in their anticonvulsant potency. Additionally, certain quinazoline (B50416) derivatives have been investigated for their anticonvulsant effects, with some showing significant activity and a high affinity for the GABA-A receptor. These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel anticonvulsant drugs.

Antidepressant Effects

The 3-hydroxypyridine (B118123) structure is a key component of compounds that have been investigated for their antidepressant potential. A comparative analysis of the acute antidepressant actions of derivatives of 3-hydroxypyridine and succinic acid, such as emoxypine, revealed that these compounds possess antidepressant effects. The study indicated that the rate of onset of this effect and the presence of either stimulatory or sedative activities were dependent on the specific chemical structures of the derivatives.

While research specifically targeting this compound derivatives for antidepressant activity is not extensively documented, studies on related heterocyclic systems are informative. For instance, the design and synthesis of multi-target antidepressants have explored derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione with affinity for the serotonin (B10506) transporter. These efforts highlight the importance of the pyridine and related nitrogen-containing heterocyclic scaffolds in the development of novel antidepressant agents. The presence of both a cyano and a hydroxyl group on the pyridine ring of this compound offers unique electronic and hydrogen-bonding properties that could be exploited in the design of new molecules with potential antidepressant activity.

Antioxidant Capacity Investigations

The evaluation of the antioxidant capacity of chemical compounds is a crucial area of research, as oxidative stress is implicated in numerous diseases. The antioxidant activity of various compounds can be assessed through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the superoxide (B77818) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. These methods measure the ability of a compound to neutralize free radicals or reduce oxidizing agents.

While specific studies on the antioxidant capacity of this compound derivatives are not widely available in the reviewed literature, research on other heterocyclic compounds provides a framework for such investigations. For example, a study on new 3-substituted-2-oxindole derivatives demonstrated that these compounds exhibited moderate to good antioxidant activities in the DPPH assay, with their potency being concentration-dependent. The antioxidant potential of natural extracts, such as those from defatted walnut kernels, has also been quantified using these in vitro methods, showing significant radical scavenging activity. The presence of a hydroxyl group on the pyridine ring of this compound suggests that its derivatives could potentially exhibit antioxidant properties by donating a hydrogen atom to free radicals. Further in vitro and in vivo studies are warranted to explore the antioxidant capacity of this class of compounds.

Insecticidal Properties as Ricinine (B1680626) Analogues

This compound derivatives have been investigated as synthetic analogues of ricinine, a toxic alkaloid found in the castor bean plant (Ricinus communis). mdpi.comsciforum.netokstate.edu Ricinine itself displays notable insecticidal properties, for instance, against the leaf-cutting ant Atta sexdens rubropilosa. mdpi.comsciforum.net The structural similarity of this compound derivatives to ricinine (4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) has prompted research into their potential as pest control agents. mdpi.comnih.gov

A recent study focused on the development of a straightforward and efficient methodology for synthesizing a diverse range of 3-cyano-2-pyridone derivatives, which are structurally related to this compound. nih.gov These compounds were evaluated for their insecticidal properties. Among the synthesized derivatives, compound 3ci was identified as having the most potent insecticidal activity, with a lethal concentration 50 (LC50) value of 2.206 mg/mL. nih.gov This finding highlights the potential of the 3-cyano-2-pyridone scaffold as a template for developing new insecticides. nih.govresearchgate.net The development of pesticides derived from natural products like ricinine is a promising strategy, potentially offering agents with low toxicity and minimal environmental impact. google.com

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological potency of this compound derivatives is intricately linked to their molecular structure. Comprehensive structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence efficacy and for designing more potent compounds.

Correlation of Substituent Variations with Biological Potency

The type, position, and electronic nature of substituents on the pyridine ring are critical determinants of biological activity. nih.gov SAR studies on various pyridine derivatives have consistently shown that even minor structural changes can lead to significant shifts in potency.

For instance, in a series of (+)-nopinone-based 2-amino-3-cyanopyridines evaluated for anticancer activity, the presence of electron-withdrawing halogen substituents (Bromine or Chlorine) on an attached benzene (B151609) ring significantly enhanced their efficacy. researchgate.net Conversely, research on other pyridine derivatives has shown that substituting electron-donating methyl (CH₃) groups can decrease polarity and lower IC₅₀ values (indicating increased potency), while replacing them with hydrogen atoms increases polarity and IC₅₀ values. nih.gov Similarly, a cyano (CN) group substitution can lead to lower polarity and decreased IC₅₀ values, whereas a carbethoxy (COOEt) group tends to increase both polarity and IC₅₀ values. nih.gov

Below is a table summarizing the effect of different substituents on the biological activity of pyridine derivatives based on published research.

| Substituent Group | Effect on Polarity | Observed Impact on Biological Potency (IC₅₀) |

| -CH₃ (Methyl) | Decrease | Decrease (Improved Potency) |

| -H (Hydrogen) | Increase | Increase (Reduced Potency) |

| -CN (Cyano) | Decrease | Decrease (Improved Potency) |

| -COOEt (Carbethoxy) | Increase | Increase (Reduced Potency) |

| -Br / -Cl (Halogens) | N/A | Significant contribution to activity |

| -OH (Hydroxyl) | N/A | Can significantly decrease IC₅₀ (Improved Potency) |

This table is a generalized summary from various studies on pyridine derivatives and illustrates general trends. researchgate.netnih.gov

Analysis of Lipophilicity and its Influence on Bioactivity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov It governs a molecule's ability to dissolve in lipids, pass through biological membranes, and reach its site of action. nih.govnih.gov

For 3-cyano-2-substituted pyridine derivatives, lipophilicity has been shown to correlate with biological activity. For example, derivatives with higher lipophilic character demonstrated enhanced anticancer activity through the inhibition of the survivin protein. ekb.eg This enhanced affinity was achieved by introducing halogen atoms to a phenyl group at position 4 of the pyridone ring, thereby increasing lipophilicity. ekb.eg

The relationship between structure and lipophilicity is often predictable. Replacing a hydroxyl group with acyl substituents, for instance, typically causes an increase in lipophilicity. nih.gov The general trend observed in homologous series is that lipophilicity increases with molecular volume; bromo-substituted derivatives, for example, are generally more lipophilic than their unsubstituted counterparts. nih.gov Therefore, modulating lipophilicity through strategic chemical modifications is a critical aspect of optimizing the bioactivity of this compound derivatives.

Critical Role of the 3-Cyano Group in Receptor Binding Interactions

The cyano (C≡N) group at the 3-position of the pyridine ring plays a pivotal role in the biological activity of these derivatives, primarily through its influence on receptor binding. This functional group possesses unique electronic properties that facilitate crucial intermolecular interactions within a biological target's binding site.

The cyano group is a potent electron-withdrawing group and can participate in hydrogen bonding, which is essential for the proper positioning and orientation of the ligand within the receptor. taylorandfrancis.com Studies have shown that the cyano group can form polar interactions with amino acid residues, such as asparagine, in the binding pockets of enzymes. taylorandfrancis.com Its ability to form strong noncovalent bonds, including tetrel bonds, with atoms in the receptor site can significantly contribute to binding affinity. mdpi.com

In some classes of compounds, the cyano group is directly linked to enhanced biological effects. For example, the presence of a cyano group confers higher insecticidal activity to type 2 pyrethroid compounds. taylorandfrancis.com Furthermore, in studies of opioid receptor ligands, the electron-withdrawing nature of a cyano group led to higher binding selectivity for specific receptor subtypes. nih.gov The introduction of a cyano group can fundamentally alter the antiviral spectrum of a molecule, in some cases eliciting selective activity against specific viruses like Hepatitis B. nih.gov These examples highlight that the 3-cyano group is not merely a structural component but a key functional determinant that directly mediates receptor interactions and is critical for the biological activity of this compound derivatives.

Emerging Research Directions and Future Perspectives for 2 Cyano 3 Hydroxypyridine

Rational Design of Novel Multi-Targeting Therapeutic Agents

The paradigm of "one-drug, one-target" is increasingly being challenged by the complexity of multifactorial diseases like cancer. Consequently, the rational design of single molecules capable of modulating multiple biological targets is an attractive and growing therapeutic strategy. nih.gov The 2-cyano-3-hydroxypyridine core, which exists in tautomeric equilibrium with its 3-cyano-2(1H)-pyridone form, has been identified as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and ability to form specific interactions with multiple biological targets. nih.govnih.gov

Researchers are actively leveraging this scaffold to develop novel multi-target agents. A prominent area of investigation is in oncology, where derivatives are being designed to simultaneously inhibit multiple receptor tyrosine kinases involved in tumor growth and proliferation. nih.gov For instance, new 3-cyanopyridone-based molecules have been synthesized with the specific aim of dually inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key drivers in many cancers. nih.gov This approach may enhance antitumor activity and potentially overcome drug resistance. nih.gov

The value of the 3-cyano-2(1H)-pyridone structure is underscored by its role as a key precursor in the synthesis of FDA-approved drugs. nih.gov For example, the oral EZH2 inhibitor Tazemetostat contains a 3-(aminomethyl)-pyridin-2(1H)-one moiety, which is derived from the chemoselective reduction of a 3-cyano-2(1H)-pyridone precursor. nih.gov This highlights the strategic importance of developing efficient synthetic routes to a diverse range of these derivatives to explore their full therapeutic potential. nih.gov

Table 1: Examples of Multi-Targeting Strategies Involving the Cyanopyridone Scaffold

| Therapeutic Target(s) | Rationale | Representative Finding |

|---|---|---|

| VEGFR-2 / HER-2 | Simultaneous inhibition aims to enhance antitumor effects and combat drug resistance in cancer. nih.gov | Newly designed 3-cyanopyridone derivatives showed potent dual inhibitory action in biological evaluations. nih.gov |

| PIM1 kinase / Tubulin | Dual inhibition targets both cell signaling and cytoskeletal integrity, offering a multi-pronged attack on cancer cells. ekb.eg | 3-Cyano-2-oxa-pyridine templates are being explored for designing molecules with these combined inhibitory activities. ekb.eg |

| HDAC / Tubulin | Combining histone deacetylase (HDAC) inhibition with tubulin disruption presents a novel approach for cancer therapy. researchgate.net | Hybrid molecules containing the 3-cyanopyridine (B1664610) structure have been synthesized and show promise as dual inhibitors. researchgate.net |

Integration of Green Chemistry Principles in Synthetic Strategies

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. Research into the synthesis of this compound and its derivatives has embraced this trend, with a focus on multicomponent reactions (MCRs) that adhere to the principles of green chemistry. mdpi.com These strategies offer significant advantages, including reduced reaction times, high yields, simplified product isolation, and the minimization of hazardous waste. mdpi.comresearchgate.net

Several innovative, eco-friendly procedures have been reported:

Solvent-Free Synthesis: A one-pot, three-component condensation method has been developed for creating 4,6-diaryl-3-cyano-2-pyridone derivatives. By simply heating a mixture of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) without any solvent, the target heterocycles are produced in high yields and within a short timeframe compared to classical methods. mdpi.comresearchgate.net

Aqueous Medium Synthesis: An advanced version of the Guareschi–Thorpe reaction has been established for synthesizing hydroxy-cyanopyridines. This method utilizes the three-component condensation of reagents like alkyl cyanoacetate (B8463686) with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium. rsc.org The use of water as a solvent and the precipitation of the product from the reaction medium make this a user-friendly and environmentally friendly approach. rsc.org

Ultrasonication-Assisted Synthesis: To minimize energy consumption, researchers have employed ultrasonication to drive the synthesis of 3-cyano-pyridine-2(1H)-one derivatives. This technique uses high-frequency sound waves to promote a one-pot, multicomponent reaction, leading to significantly reduced reaction times and enhanced yields compared to conventional heating. researchgate.net

Table 2: Comparison of Green Synthetic Methods for Cyanopyridone Derivatives

| Method | Key Principle | Advantages |

|---|---|---|

| Solvent-Free Condensation mdpi.comresearchgate.net | Elimination of volatile organic solvents by heating reagents directly. | High yields, short reaction times, eco-friendly, ease of product isolation. |